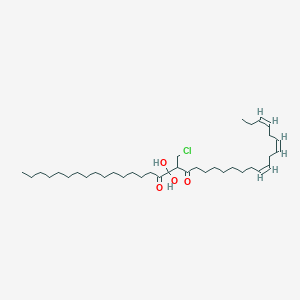

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is a synthetic lipid compound . It is also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione . It has a molecular formula of C37H65ClO4 .

Molecular Structure Analysis

The molecular structure of “rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” is complex with a molecular weight of 609.4 g/mol . It has a large number of rotatable bonds (31), indicating a high degree of flexibility . The compound also has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis

“rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol” has a high molecular weight (609.4 g/mol) and a complex molecular structure . It has a high XLogP3-AA value of 12.3, indicating it is highly lipophilic . The compound has a topological polar surface area of 74.6 Ų .科学的研究の応用

Cancer Treatment Support

This compound has been studied for its potential to mitigate side effects of chemotherapy. For instance, it has shown promise in reducing neutrophil extravasation induced by gemcitabine, a common chemotherapeutic agent . This could help in managing chemotherapy-induced neutropenia , a condition where a patient’s neutrophil count drops, increasing infection risk .

Bioavailability Enhancement

Research has focused on improving the oral bioavailability of poorly water-soluble drugs like this compound. Different systems like Self-Emulsifying Drug Delivery Systems (SEDDS) have been compared to enhance its flow ability and absorption when administered orally .

Food Safety and Quality

As a member of the 3-Chloropropanediols (3-MCPD) category, this compound is monitored in food products. It’s been identified as a contaminant in edible oils, and its levels are regulated to ensure food safety .

Pharmacological Research

The compound’s structure, featuring a chloropropanediol moiety, makes it a subject of interest in pharmacological studies. It’s been used to investigate the effects of chloropropanediol-containing compounds on biological systems, such as their impact on renal function and fertility .

Lipid Research

In lipidomics, this compound is used as a standard to study lipid profiles and metabolism. Its unique structure allows researchers to trace its metabolic pathways and interactions with other lipids .

Chemical Synthesis

The presence of a chloromethyl group makes it a versatile intermediate in organic synthesis. It can undergo various chemical reactions, providing pathways to synthesize new molecules with potential therapeutic applications .

Neuroscience

There’s interest in exploring the neuroprotective effects of compounds like rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol. Its ability to cross the blood-brain barrier and interact with neural lipids could make it valuable in studying neurological disorders .

Cosmetic Industry

The compound’s lipid nature and potential anti-inflammatory properties are being explored for use in skincare products. It could help in developing treatments for skin conditions or enhancing the moisturizing effects of cosmetics .

作用機序

Target of Action

Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, also known as (27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione, is a synthetic lipid compound

Mode of Action

It has been found to inhibit the activity of nf-κb, a transcription factor crucial in several disorders . Furthermore, it activates AMPK, a protein involved in regulating energy metabolism and exhibiting anti-tumor properties .

Biochemical Pathways

The compound affects the NF-κB and AMPK pathways . The inhibition of NF-κB can lead to a decrease in the expression of genes involved in inflammation and cell survival. On the other hand, the activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby affecting energy metabolism .

Result of Action

Rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol has been found to possess anti-inflammatory and anti-tumor properties . It induces apoptosis, a process of programmed cell death that plays a vital role in eliminating damaged cells .

特性

IUPAC Name |

(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKIQWPENGQHD-SVNQLWEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)